molecular formula C12H11FN2O2 B13658865 Ethyl 3-amino-6-fluoroquinoline-2-carboxylate

Ethyl 3-amino-6-fluoroquinoline-2-carboxylate

Cat. No.: B13658865
M. Wt: 234.23 g/mol
InChI Key: SLYVNCLKUFMMLL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-fluoroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The presence of a fluorine atom in the quinoline ring enhances its biological activity, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-6-fluorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating the mixture in a solvent such as ethanol or methanol, with catalysts like bis(trimethylsilyl)amide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. Additionally, the compound’s ability to intercalate into DNA makes it a potential anticancer agent by interfering with DNA replication in cancer cells .

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 3-amino-6-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

SLYVNCLKUFMMLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)F)N

Origin of Product

United States

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